![molecular formula C40H34F12IrN4P B6296040 [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98% CAS No. 2042201-18-1](/img/structure/B6296040.png)
[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organometallic compound, likely used in specialized chemical reactions or processes. It contains an iridium center, which is often used in catalysis, and a bipyridine ligand, which can act as a chelating agent .
Synthesis Analysis
The synthesis of such complex organometallic compounds usually involves multiple steps, each requiring precise control over reaction conditions. Unfortunately, without specific literature or patents describing the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of the iridium center and the bipyridine and phenyl ligands. These types of compounds often have interesting geometric structures due to the way these ligands coordinate to the metal center .Chemical Reactions Analysis
As an organometallic compound, this substance would likely participate in a variety of chemical reactions. The exact reactions would depend on the specific properties of the compound, including the oxidation state of the iridium center and the nature of the ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of fluorine atoms could make the compound relatively non-reactive, while the iridium center could confer catalytic properties .Applications De Recherche Scientifique
Synthesis and Practical Applications
The synthesis of [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate has practical implications in the field of organic syntheses. This complex is a variant of the specified chemical and is significant in the context of pharmaceutical chemistry and material sciences for its unique properties and potential applications in various fields (Oderinde & Johannes, 2018).
Sensor Applications
Charged iridium complexes, closely related to the specified compound, have been applied in the development of sensors for organic amines. The colorimetric response of these complexes can be monitored visually and through UV-Vis absorption, indicating their potential for application in chemical sensing technologies (Sombat, Wongkhan, & Jitchati, 2015).
Electroluminescent Applications
Certain iridium complexes are utilized in light-emitting electrochemical cells (LEECs) due to their luminescent properties. Complexes similar to the specified compound have been shown to emit green-blue light, which is crucial for developing efficient and low-voltage light-emitting materials (Nazeeruddin et al., 2006).
Morphological Studies in Film Development
The morphology of films made from iridium complexes, including those similar to the specified compound, has been studied for their potential use in LEECs. Understanding the morphological features of these films is crucial for optimizing functional properties like charge carrier transport (Bayatpour, Işık, & Santato, 2017).
Photophysical Properties
Research has focused on the photophysical properties of various iridium complexes, which are vital for applications in OLEDs and LEECs. These studies explore how different ligands and structural modifications can influence the emission color and efficiency of the complexes (Ragni et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEVMWIAJZOMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34F12IrN4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

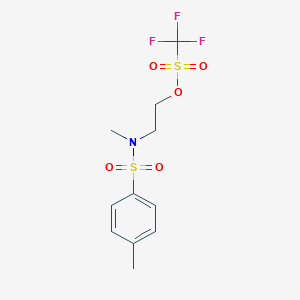
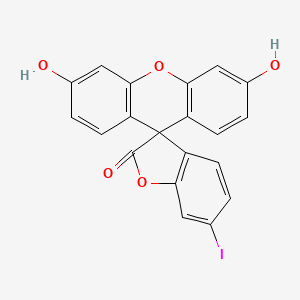
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
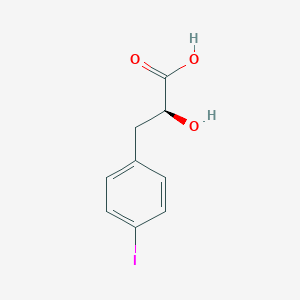
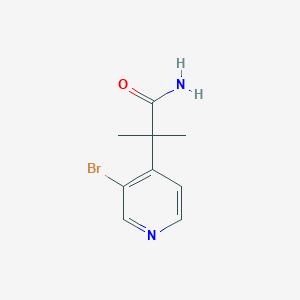
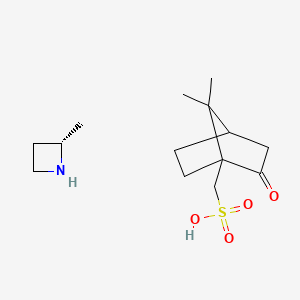
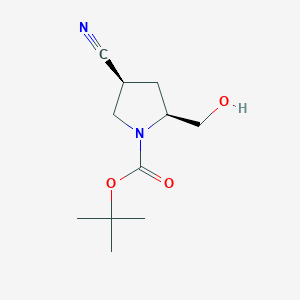
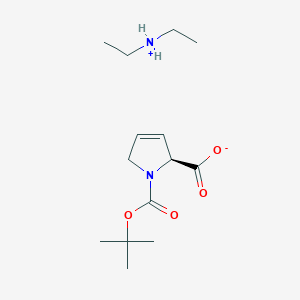

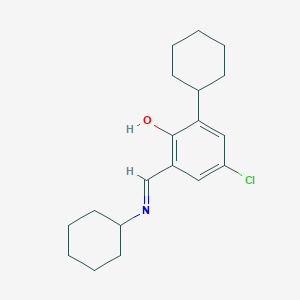
![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
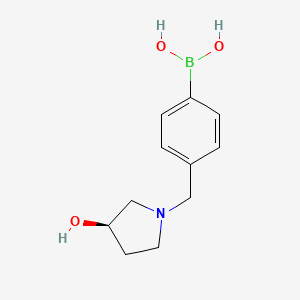
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)